molecular formula C6H3ClN2OS B1610869 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 121879-69-4

5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No. B1610869
CAS RN: 121879-69-4
M. Wt: 186.62 g/mol
InChI Key: WDGXEKPHXHOZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H3ClN2OS and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121879-69-4

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C6H3ClN2OS/c7-4-2-1-3-5(9-4)11-6(10)8-3/h1-2H,(H,8,10)

InChI Key

WDGXEKPHXHOZGD-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC(=O)S2)Cl

Canonical SMILES

C1=CC(=NC2=C1NC(=O)S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To round bottom flask was added give 5-chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine (1-3) (5.76 g, 28.7 mmol), 1,4-dioxane (90 mL), and a 6N solution of HCl in water (23.9 mL, 144 mmol). The reaction mixture was then heated to 95° C. while stirring in a hot oil bath with a water cooled reflux condenser attached under an atmosphere of nitrogen for 20 minutes. The crude reaction mixture was then allowed to cool to room temperature, diluted methanol and concentrated to give 5-chloro[1,3]thiazolo[5,4-b]pyridin-2(1H)-one (1-4) as a tan solid. HRMS (M+H)+: observed=186.9731, calculated=186.9727.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
23.9 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.